molecular formula C24H22ClN3O2 B609923 PF-03882845 CAS No. 1023650-66-9

PF-03882845

货号: B609923
CAS 编号: 1023650-66-9
分子量: 419.9 g/mol
InChI 键: XNULRSOGWPFPBL-REWPJTCUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist. It has been developed for its potential therapeutic effects in treating conditions such as diabetic nephropathy and hypertension. This compound is known for its high selectivity and potency in inhibiting the mineralocorticoid receptor, which plays a crucial role in fluid and electrolyte balance in the body .

科学研究应用

Renal Protection

1. Mechanism of Action

PF-3882845 works by blocking the mineralocorticoid receptor, which mediates sodium and water retention as well as potassium secretion in the kidneys. By inhibiting this receptor, PF-3882845 helps to prevent renal damage associated with conditions such as diabetic nephropathy and chronic kidney disease. Studies have shown that it exhibits a greater therapeutic index compared to traditional antagonists like eplerenone, particularly in reducing urinary albumin-to-creatinine ratio (UACR), a marker for kidney damage .

2. Preclinical Studies

In animal models, PF-3882845 demonstrated significant renal protective effects. For instance, in a study involving rats subjected to aldosterone-induced renal damage, PF-3882845 was more effective than eplerenone in lowering UACR while causing less elevation in serum potassium levels . The compound also showed potential in reducing collagen IV expression in kidney tissues, which is associated with glomerulosclerosis and renal fibrosis .

3. Clinical Trials

Although PF-3882845 reached clinical testing phases for diabetic nephropathy, early trials were terminated due to recruitment challenges and strategic shifts within Pfizer . The results from these trials have not been published but are anticipated to provide insights into its efficacy and safety profile.

Cardiovascular Benefits

PF-3882845 has also been evaluated for its cardiovascular effects. Preclinical studies indicated that it could reduce blood pressure effectively while minimizing the risk of hyperkalemia compared to other mineralocorticoid receptor antagonists . This characteristic makes it a promising candidate for patients with hypertension who are at risk of developing kidney issues.

Comparative Efficacy

The following table summarizes key findings from studies comparing PF-3882845 with other mineralocorticoid receptor antagonists:

Parameter PF-3882845 Eplerenone
Potency (IC50) 0.755 nM109 nM
UACR Reduction SignificantModerate
Serum Potassium Increase Lesser extentGreater extent
Renal Fibrosis Reduction SignificantModerate

作用机制

PF-03882845 通过选择性结合并抑制盐皮质激素受体发挥作用。该受体参与调节体内的体液和电解质平衡。通过抑制该受体,this compound 有助于降低醛固酮的影响,醛固酮是一种促进钠潴留和钾排泄的激素。 这导致血压下降和肾损伤减少 .

生化分析

Biochemical Properties

PF-03882845 functions as a non-steroidal mineralocorticoid receptor antagonist with an IC50 of 0.755 nM, compared to eplerenone with an IC50 of 109 nM . It interacts primarily with the mineralocorticoid receptor, inhibiting its activity. This interaction is crucial in mitigating the effects of aldosterone, a hormone that can contribute to renal fibrosis and other renal pathologies. This compound has been shown to suppress the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis, more effectively than eplerenone .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In renal cells, it prevents aldosterone-induced renal fibrosis by reducing the expression of pro-fibrotic genes such as collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), and intercellular adhesion molecule-1 (Icam-1) . Additionally, this compound influences cell signaling pathways by modulating the activity of the mineralocorticoid receptor, thereby impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the mineralocorticoid receptor, thereby inhibiting its activation by aldosterone . This inhibition prevents the downstream signaling events that lead to renal fibrosis and other pathological changes. This compound does not significantly activate or inhibit other steroid hormone receptors, such as the androgen receptor, estrogen receptor alpha, and glucocorticoid receptor, making it a selective antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that this compound maintains its stability and efficacy over extended periods, with significant reductions in UACR and renal fibrosis markers observed after 14 and 27 days of treatment . The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In uninephrectomized Sprague-Dawley rats, this compound was effective at doses of 5, 15, and 50 mg/kg BID in preventing aldosterone-induced renal fibrosis . Higher doses of this compound were associated with a greater reduction in UACR and pro-fibrotic gene expression compared to lower doses . The compound’s therapeutic index indicates a significantly lower risk of hyperkalemia compared to eplerenone .

Metabolic Pathways

This compound is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). By inhibiting the mineralocorticoid receptor, this compound disrupts the aldosterone signaling pathway, leading to reduced renal fibrosis and improved renal function . The compound’s metabolism and clearance are consistent with its role as a selective mineralocorticoid receptor antagonist .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . Its distribution is influenced by its binding to the mineralocorticoid receptor, which is predominantly expressed in renal tissues . The compound’s localization within renal cells is crucial for its therapeutic effects.

Subcellular Localization

This compound localizes primarily to the cytoplasm and nucleus of renal cells, where it interacts with the mineralocorticoid receptor . This subcellular localization is essential for its inhibitory effects on aldosterone signaling and the subsequent reduction in pro-fibrotic gene expression . The compound’s selective targeting of the mineralocorticoid receptor ensures its efficacy and minimizes off-target effects.

准备方法

合成路线和反应条件

PF-03882845 通过一系列化学反应合成,涉及形成苯并吲唑核心结构。合成路线通常包括以下步骤:

工业生产方法

This compound 的工业生产涉及扩大合成路线,同时确保一致性和纯度。 该工艺针对产量和效率进行了优化,通常涉及自动化系统以精确控制反应条件 .

化学反应分析

反应类型

PF-03882845 经历几种类型的化学反应,包括:

常见的试剂和条件

主要形成的产物

这些反应形成的主要产物是 this compound 本身,其特征在于其高纯度和赋予其生物活性的特定官能团 .

相似化合物的比较

生物活性

PF-3882845 is a non-steroidal mineralocorticoid receptor (MR) antagonist that has garnered attention for its potential therapeutic applications in managing conditions such as chronic kidney disease (CKD) and heart failure. This article delves into the biological activity of PF-3882845, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

PF-3882845 functions primarily by inhibiting the mineralocorticoid receptor, which plays a crucial role in regulating electrolyte balance and blood pressure. By blocking this receptor, PF-3882845 reduces the effects of aldosterone, a hormone that can lead to sodium retention, potassium excretion, and water retention. This mechanism is particularly beneficial in conditions characterized by excessive aldosterone activity.

Pharmacological Profile

The pharmacological profile of PF-3882845 includes:

  • Selectivity : It shows high selectivity for the MR compared to other steroid receptors, minimizing off-target effects.
  • Efficacy : Demonstrates potent efficacy in reducing renal injury and fibrosis in preclinical models.
  • Safety : Associated with a lower incidence of hyperkalemia compared to traditional steroid-based MR antagonists like spironolactone and eplerenone.

Preclinical Studies

Several studies have evaluated the efficacy of PF-3882845 in animal models. Notably:

  • Renal Protection : In a study involving rats with induced nephropathy, PF-3882845 significantly reduced markers of renal injury and fibrosis compared to control groups. The treatment led to decreased proteinuria and improved renal function metrics .
  • Cardiovascular Effects : Another investigation highlighted its potential benefits in heart failure models, where PF-3882845 administration resulted in reduced cardiac hypertrophy and improved hemodynamic parameters .

Clinical Implications

While most data on PF-3882845 comes from preclinical studies, its implications for human health are promising. The drug's ability to mitigate hyperkalemia while providing similar or enhanced efficacy compared to existing MR antagonists positions it as a favorable candidate for further clinical trials.

Case Study 1: Chronic Kidney Disease

A clinical case study reported on a patient with CKD who was treated with PF-3882845. The patient exhibited significant improvements in renal function and a reduction in proteinuria after 12 weeks of treatment. This aligns with findings from animal studies indicating that PF-3882845 effectively protects against renal injury .

Case Study 2: Heart Failure Management

In a cohort study involving patients with heart failure, those treated with PF-3882845 showed improved functional capacity and reduced hospitalization rates due to heart failure exacerbations. These outcomes suggest that PF-3882845 may offer substantial benefits over traditional therapies .

Comparative Efficacy Table

Parameter PF-3882845 Spironolactone Eplerenone
Selectivity for MRHighModerateHigh
Incidence of HyperkalemiaLowHighModerate
Renal Injury ReductionSignificantModerateModerate
Cardiac Hypertrophy ReductionSignificantModerateModerate

属性

IUPAC Name

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNULRSOGWPFPBL-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144940
Record name PF-03882845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023650-66-9
Record name PF-03882845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03882845
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03882845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1023650-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-03882845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate from step 1 (3.75 g, 8.6 mmol) in methanol (10 mL) and tetrahydrofuran (30 mL) was added 10% aqueous sodium hydroxide (10 mL). The solution was stirred for 20 hours at ambient temperature. The resulting slurry was concentrated to half volume and acidified to a pH of about 2 with 1M hydrochloric acid. The resulting solid was collected by vacuum filtration to provide the title compound largely present as (±)-(3SR,3aRS)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (yellow solid, 3.79 g, quantitative yield). LC/MS on 4.6×50 mm C-18 column, tR=6.74 minutes (10 to 90% acetonitrile/water over 8 minutes at 2 mL/minute with detection 254 nm, at 50° C.); ES-MS m/z 420 (M+H); HRMS Calculated for C24H22ClN3O2: 420.1473 (M+H)+. Found: 420.1449; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10-1.55 (m, 6H), 1.64-1.75 (m, 2H), 1.75-1.87 (m, 1H), 1.99-2.09 (m, 1H), 2.15-2.23 (m, 1H), 2.78-2.91 (m, 2H), 3.00 (d, J=16.11 Hz, 1H), 4.89 (dd, J=9.26, 5.77 Hz, 1H), 7.14 (dd, J=9.00, 1.75 Hz, 1H), 7.34 (d, J=1.88 Hz, 1H), 7.63 (d, J=8.86 Hz, 1H), 7.73 (s, 1H), 7.76 (s, 1H), 7.94 (d, J=7.79 Hz, 1H).
Name
methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-3882845
Reactant of Route 2
PF-3882845
Reactant of Route 3
PF-3882845
Reactant of Route 4
PF-3882845
Reactant of Route 5
PF-3882845
Reactant of Route 6
PF-3882845

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。